
1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile
Vue d'ensemble
Description
“1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile” is an organic compound with the CAS Number: 1447606-53-2 . It has a molecular weight of 224.06 . The compound is typically stored at room temperature and is available in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Potential in Cancer Research
1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile is used in synthesizing new heterocyclic compounds with potential anticancer activity. For instance, it has been used in the creation of compounds like oxathiepine-6-carbonitriles and pyrazolopyrimidines, which show promise in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).
Diverse Chemical Synthesis Applications
This compound has been utilized in various synthesis reactions, demonstrating its versatility. For example, it plays a role in the three-component condensation processes leading to the creation of dihydrofuran-carbonitriles and pyran-carbonitriles (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Bioactivity Studies
Studies on derivatives of 1-(5-Bromopyrimidin-2-yl)cyclopropanecarbonitrile show that it can be instrumental in producing compounds with significant bioactivity, including herbicidal and fungicidal properties (Tian, Song, Wang, & Liu, 2009).
Antibacterial Activity Research
It has also been a substrate in the synthesis of new cyanopyridine derivatives, which were evaluated for antimicrobial activity against various bacteria, showing promising results (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Fluorescence and Antibacterial Properties
Furthermore, its derivatives have been investigated for their fluorescence properties and some showed considerable antibacterial activity, highlighting its potential in both imaging and therapeutic applications (Girgis, Kalmouch, & Hosni, 2004).
Applications in Asymmetric Reduction
The compound has been used in studies involving asymmetric reduction, contributing to the development of enantioselective synthesis processes (Li, Liu, & Deng, 1999).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWOVWVMJPNFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



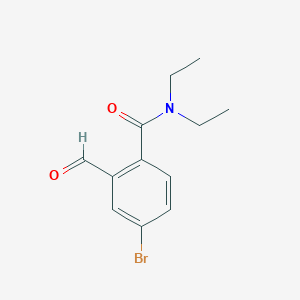
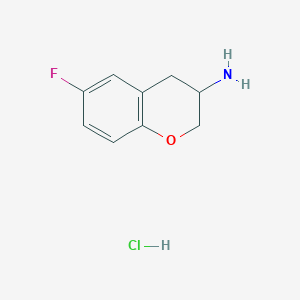

![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)
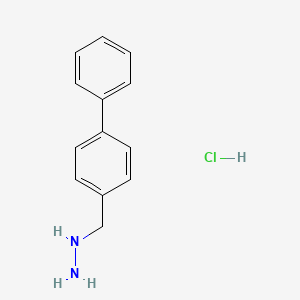
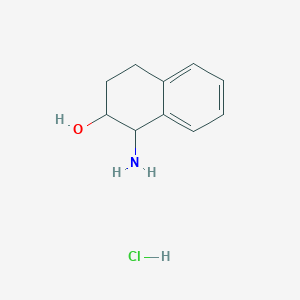
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
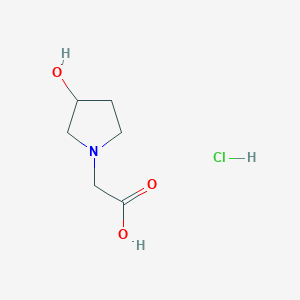
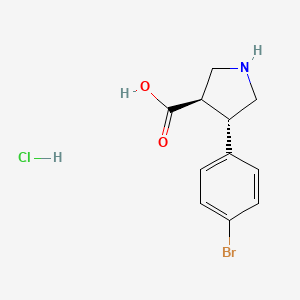
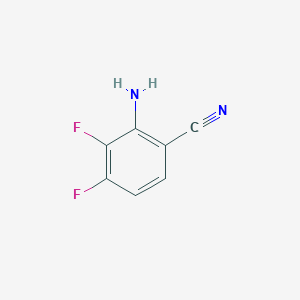
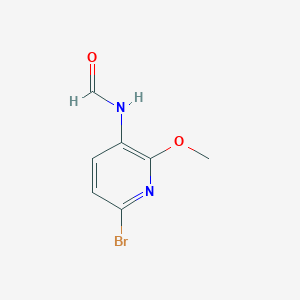
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1375993.png)